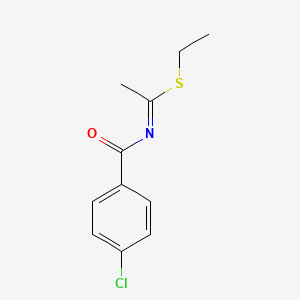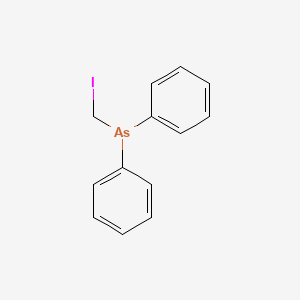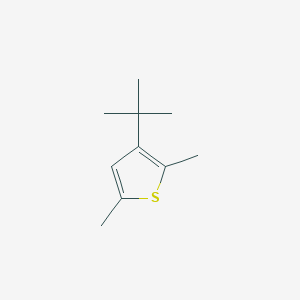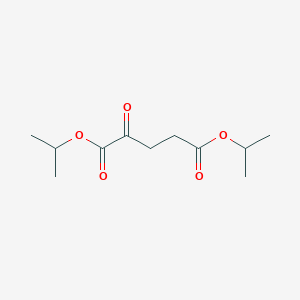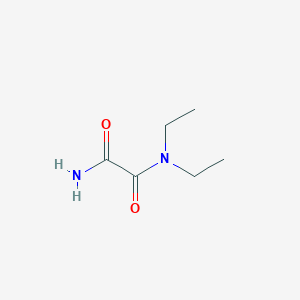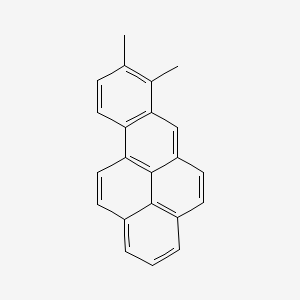![molecular formula C11H10ClNO2S2 B14435490 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-78-5](/img/structure/B14435490.png)
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that features a benzothiazole ring substituted with a sulfanyl group and a chloroethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The benzothiazole ring may also contribute to its activity by interacting with aromatic residues in target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, known for its use in rubber vulcanization.
2-Chloroethyl acetate: A simpler compound used in organic synthesis.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the combination of the benzothiazole ring and the chloroethyl acetate moiety, which imparts specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of more complex molecules and a candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76151-78-5 |
|---|---|
Molekularformel |
C11H10ClNO2S2 |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H10ClNO2S2/c12-5-6-15-10(14)7-16-11-13-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2 |
InChI-Schlüssel |
CBKAKXGNEHNNED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


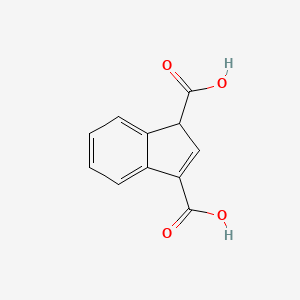
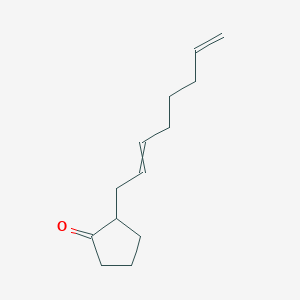
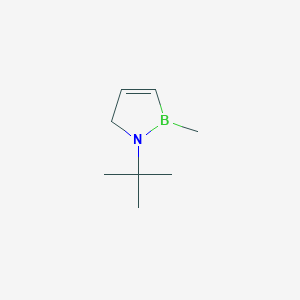
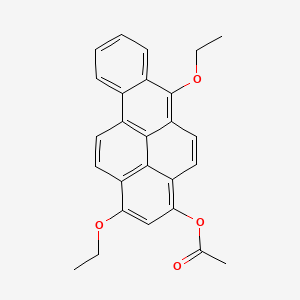
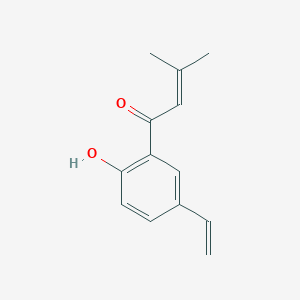
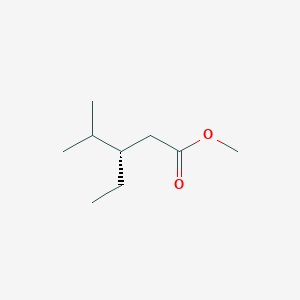
![[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14435447.png)
